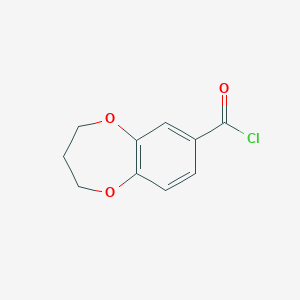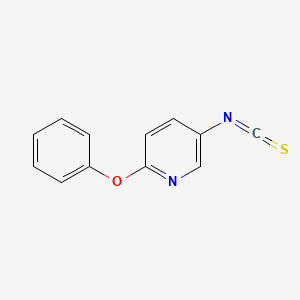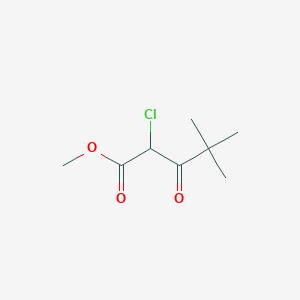
2-氯-4,4-二甲基-3-氧代戊酸甲酯
描述
Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate is a chemical compound with the molecular formula C8H13ClO3 and a molecular weight of 192.64 g/mol. It is an ester and a chlorinated ketone, known for its utility in various scientific research applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate typically begins with 2-chloro-4,4-dimethyl-3-oxopentanoic acid.
Esterification Reaction: The acid is then reacted with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form the ester.
Purification: The resulting ester is purified through distillation or recrystallization to achieve the desired purity.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in a batch process to ensure quality control and consistency.
Scale-Up: The reaction conditions are scaled up, and the process is optimized for large-scale production, ensuring efficient use of raw materials and energy.
Types of Reactions:
Oxidation: Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Compounds with different functional groups replacing the chlorine atom.
科学研究应用
Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate is used in various scientific research fields, including:
Chemistry: As a building block in organic synthesis and a reagent in various chemical reactions.
Biology: In biochemical studies to understand metabolic pathways and enzyme activities.
Medicine: As a precursor in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: In the production of specialty chemicals and materials.
作用机制
Target of Action
Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate is a specialty product used in proteomics research . .
Biochemical Pathways
The compound has been used as a substrate in the synthesis of some new dibenzo (d,f) (1,3)dioxepines and 12 H -dibenzo (d,g) (1,3)dioxocin derivatives . These reactions are catalyzed by InCl3 . .
生化分析
Biochemical Properties
Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It acts as a substrate in enzyme-catalyzed reactions, interacting with enzymes such as esterases and ketoreductases . These enzymes facilitate the hydrolysis and reduction of the compound, leading to the formation of different metabolites.
Cellular Effects
Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling proteins, leading to alterations in cell function . Additionally, Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of target genes . These effects on cellular processes highlight the importance of this compound in biochemical research.
Molecular Mechanism
The molecular mechanism of Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, inhibiting or activating their activity, which in turn affects various biochemical pathways . For example, Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate can inhibit the activity of esterases, leading to the accumulation of certain metabolites . Additionally, the compound can interact with transcription factors, modulating gene expression and influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate can change over time. The compound’s stability and degradation are important factors to consider in experimental studies . Over time, Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate may degrade, leading to a decrease in its effectiveness and potential alterations in its biochemical properties . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular processes, while higher doses can lead to significant changes in cell function and metabolism . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . Additionally, high doses of Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into different metabolites . The compound can affect metabolic flux and alter the levels of specific metabolites, providing insights into its role in cellular metabolism .
Transport and Distribution
The transport and distribution of Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The distribution of Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate can affect its activity and function, making it an important factor to consider in biochemical studies .
Subcellular Localization
Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate exhibits specific subcellular localization, which can impact its activity and function . The compound may be directed to certain compartments or organelles through targeting signals or post-translational modifications .
相似化合物的比较
Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate is similar to other esters and chlorinated ketones, such as:
Methyl pivaloylacetate: Another ester with a similar structure but without the chlorine atom.
Chloroacetophenone: A chlorinated ketone used in different applications.
Uniqueness: The presence of the chlorine atom and the specific arrangement of the methyl and oxo groups make Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate unique compared to other similar compounds.
属性
IUPAC Name |
methyl 2-chloro-4,4-dimethyl-3-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO3/c1-8(2,3)6(10)5(9)7(11)12-4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRPVOKPBYTXLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381412 | |
| Record name | methyl 2-chloro-4,4-dimethyl-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306935-33-1 | |
| Record name | Pentanoic acid, 2-chloro-4,4-dimethyl-3-oxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306935-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 2-chloro-4,4-dimethyl-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-chloro-4,4-dimethyl-3-oxopentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


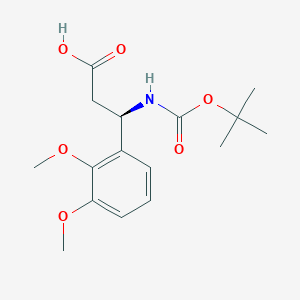
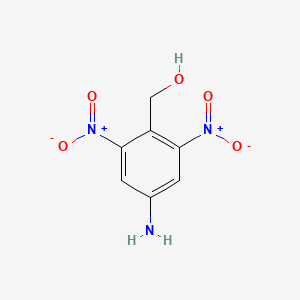
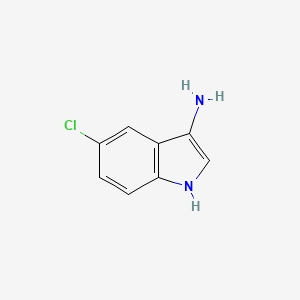

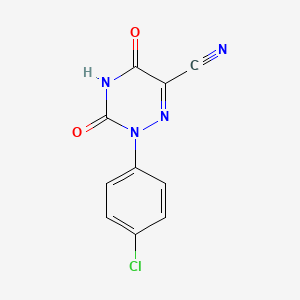



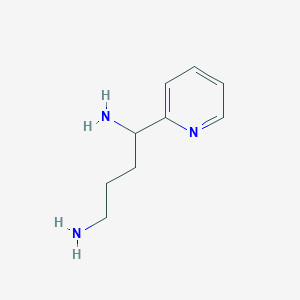
![3-Amino-2-[(2-aminoethyl)amino]benzoic acid](/img/structure/B1596762.png)

![1-[2-(Benzyloxy)-6-hydroxyphenyl]ethan-1-one](/img/structure/B1596768.png)
